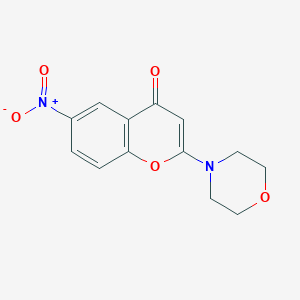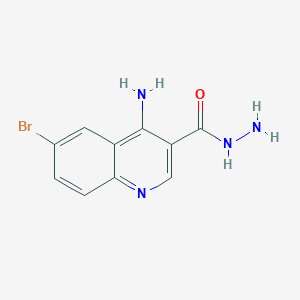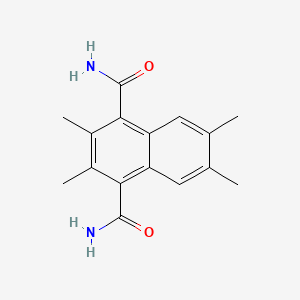
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of four methyl groups and two carboxamide groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide typically involves the reaction of 2,3,6,7-tetramethylnaphthalene with phosgene or a similar reagent to introduce the carboxamide groups. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide groups to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction may produce naphthalene diamines .
科学的研究の応用
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.
2,3,6,7-Tetramethylnaphthalene: Lacks the carboxamide groups, making it less reactive in certain chemical reactions.
Uniqueness
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide is unique due to the presence of both methyl and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
408539-51-5 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
2,3,6,7-tetramethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-7-5-11-12(6-8(7)2)14(16(18)20)10(4)9(3)13(11)15(17)19/h5-6H,1-4H3,(H2,17,19)(H2,18,20) |
InChIキー |
IUBUFBCVRWLOCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)N)C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


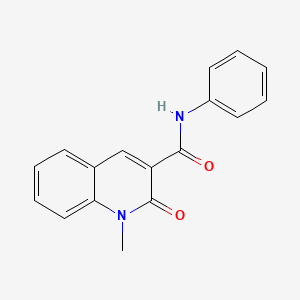
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)
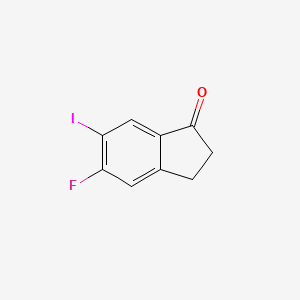
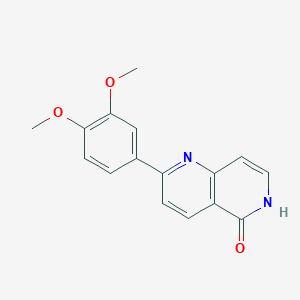
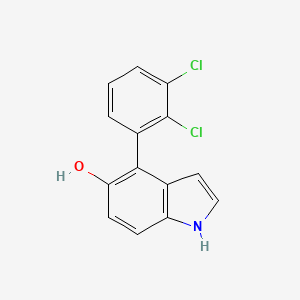
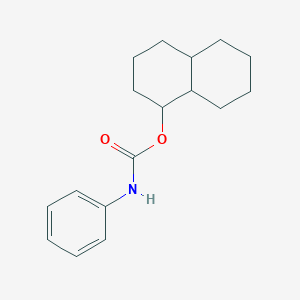
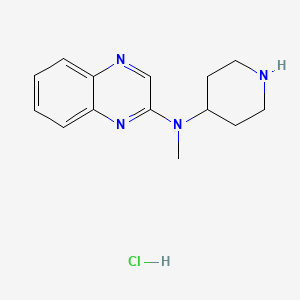
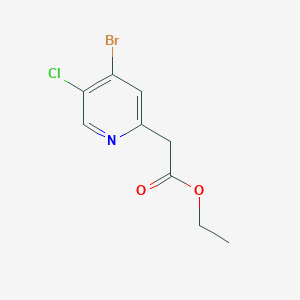
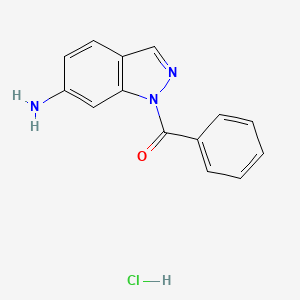
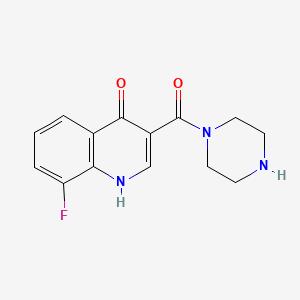
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
